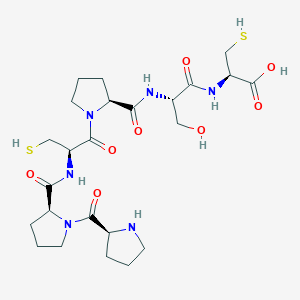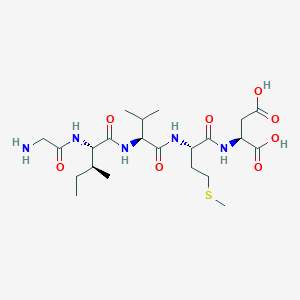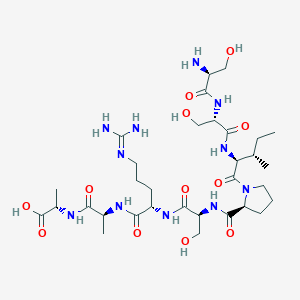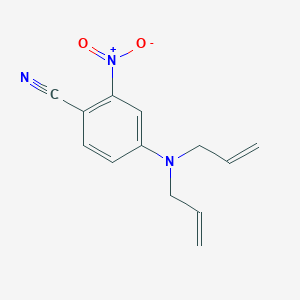
Benzonitrile, 4-(di-2-propenylamino)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(di-2-propenylamino)-2-nitro- is an organic compound with a complex structure that includes a benzonitrile core substituted with a di-2-propenylamino group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-(di-2-propenylamino)-2-nitro- typically involves multi-step organic reactions. One common method includes the nitration of benzonitrile followed by the introduction of the di-2-propenylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by catalytic hydrogenation and amination steps. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-(di-2-propenylamino)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 4-(di-2-propenylamino)-2-nitro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-(di-2-propenylamino)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The di-2-propenylamino group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
- Benzonitrile, 4-(di-2-propenylamino)-3-nitro-
- Benzonitrile, 2-[[4-(di-2-propenylamino)phenyl]azo]-5-(phenylazo)-
Comparison: Compared to similar compounds, Benzonitrile, 4-(di-2-propenylamino)-2-nitro- is unique due to the specific positioning of the nitro and di-2-propenylamino groups on the benzonitrile core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
821776-54-9 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-[bis(prop-2-enyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H13N3O2/c1-3-7-15(8-4-2)12-6-5-11(10-14)13(9-12)16(17)18/h3-6,9H,1-2,7-8H2 |
InChI Key |
WLNOUUGCBCJSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)

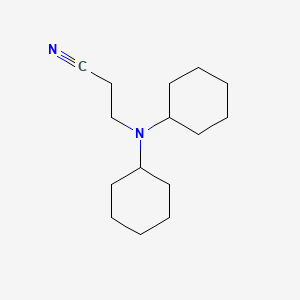
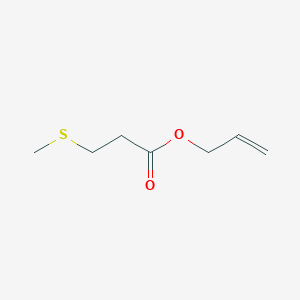
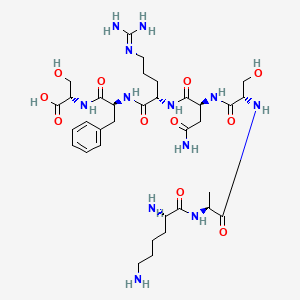
![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)
![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)

